molecular formula C26H21N3O B11705914 3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

Cat. No.: B11705914
M. Wt: 391.5 g/mol
InChI Key: GJLJAQVKILZFKN-OVVQPSECSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is an organic compound that features a carbazole moiety linked to a naphthalene derivative through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with a naphthalene aldehyde derivative under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide has several scientific research applications:

    Organic Electronics: The compound can be used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Photonics: Its photophysical properties make it suitable for use in photonic devices, such as lasers and optical sensors.

    Medicinal Chemistry:

    Industrial Applications: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which 3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide exerts its effects depends on its specific application:

    In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.

    In Photonics: It acts as a light-emitting material, absorbing and emitting photons at specific wavelengths.

    In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A parent compound with a similar core structure but lacking the hydrazide and naphthalene moieties.

    Naphthalene Derivatives: Compounds with a naphthalene core, such as naphthalene-1-carbaldehyde, which can be used as precursors in the synthesis of the target compound.

    Hydrazide Derivatives: Compounds containing the hydrazide functional group, which can undergo similar condensation reactions.

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is unique due to its combination of carbazole, hydrazide, and naphthalene moieties, which confer distinct electronic, photophysical, and chemical properties

Properties

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide

InChI

InChI=1S/C26H21N3O/c30-26(28-27-18-20-10-7-9-19-8-1-2-11-21(19)20)16-17-29-24-14-5-3-12-22(24)23-13-4-6-15-25(23)29/h1-15,18H,16-17H2,(H,28,30)/b27-18+

InChI Key

GJLJAQVKILZFKN-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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